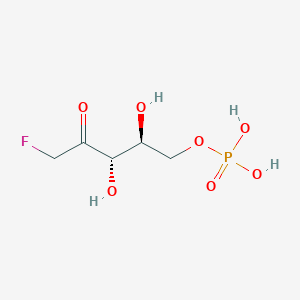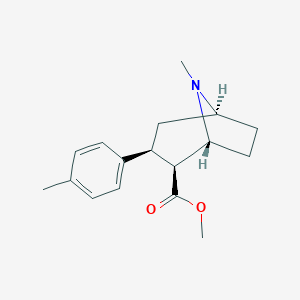![molecular formula C20H24BrN3O4S B237595 5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B237595.png)
5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, a methyl group, and a piperazine ring with a methylsulfonyl substituent. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a strong base.
Methylation: The methyl group can be added using methyl iodide (CH3I) in the presence of a base.
Piperazine Derivatization: The piperazine ring with a methylsulfonyl substituent can be synthesized separately and then coupled with the brominated, methoxylated, and methylated aromatic ring through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-2-methoxybenzamide: Shares the bromine and methoxy groups but lacks the piperazine ring and methylsulfonyl substituent.
2-methoxy-3-methylbenzamide: Lacks the bromine atom and piperazine ring but shares the methoxy and methyl groups.
N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide: Lacks the bromine, methoxy, and methyl groups but shares the piperazine ring and methylsulfonyl substituent.
Uniqueness
The uniqueness of 5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for diverse applications in scientific research and potential therapeutic uses.
Propiedades
Fórmula molecular |
C20H24BrN3O4S |
|---|---|
Peso molecular |
482.4 g/mol |
Nombre IUPAC |
5-bromo-2-methoxy-3-methyl-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H24BrN3O4S/c1-14-12-15(21)13-16(19(14)28-2)20(25)22-17-6-4-5-7-18(17)23-8-10-24(11-9-23)29(3,26)27/h4-7,12-13H,8-11H2,1-3H3,(H,22,25) |
Clave InChI |
ISSPIFCAVRZHBB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1)Br)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C)OC |
SMILES canónico |
CC1=CC(=CC(=C1OC)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B237518.png)

![2,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237537.png)
![N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-phenylacetamide](/img/structure/B237539.png)
![3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B237540.png)
![N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-4-fluorobenzamide](/img/structure/B237541.png)

![N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B237555.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B237559.png)
![N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide](/img/structure/B237563.png)
![4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237565.png)

![N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(3-methylbenzoyl)thiourea](/img/structure/B237571.png)
